

# "physical and chemical properties of 6,11-Dihydro-5H-dibenzo[b,E]azepine"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6,11-Dihydro-5H-dibenzo[b,E]azepine

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An In-depth Technical Guide to **6,11-Dihydro-5H-dibenzo[b,e]azepine**

## Introduction

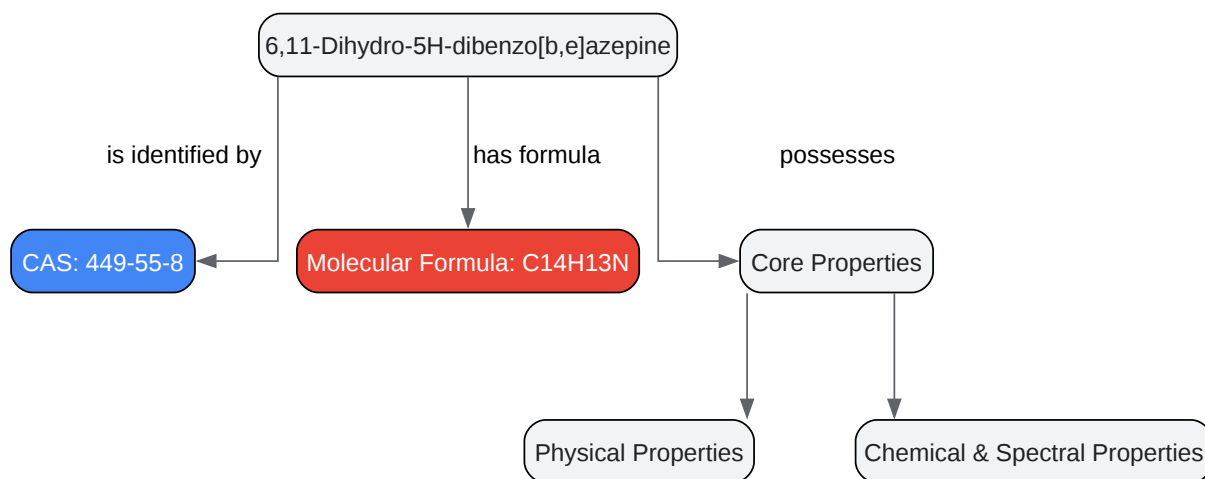
**6,11-Dihydro-5H-dibenzo[b,e]azepine**, a tricyclic amine, serves as a crucial scaffold in medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure makes it a valuable building block for the development of novel therapeutic agents. This document provides a comprehensive overview of the known physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

## Chemical Identity and Structure

**6,11-Dihydro-5H-dibenzo[b,e]azepine** is a dibenzo-fused azepine derivative. The core structure consists of a seven-membered azepine ring fused to two benzene rings.

- IUPAC Name: **6,11-dihydro-5H-dibenzo[b,e]azepine**<sup>[1]</sup>
- Synonyms: 5,6-dihydro-11H-dibenz[b,e]azepine, Dibenz[b,e]azepin, 5,6(11H)dihydro-<sup>[1]</sup>
- CAS Registry Number: 449-55-8<sup>[1][2]</sup>

The logical relationship between the compound's identity and its core properties is visualized below.



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Caption: Core identification of **6,11-Dihydro-5H-dibenzo[b,e]azepine**.

## Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of **6,11-Dihydro-5H-dibenzo[b,e]azepine**.

Property	Value	Reference
Molecular Formula	C14H13N	[1][2]
Molecular Weight	195.26 g/mol	[3]
	195.27 g/mol	[2]
	195.2597 g/mol	[1][4]
Predicted pKa	4.0 ± 0.20	[3]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not readily available for this specific isomer in the reviewed literature. Data for other isomers,

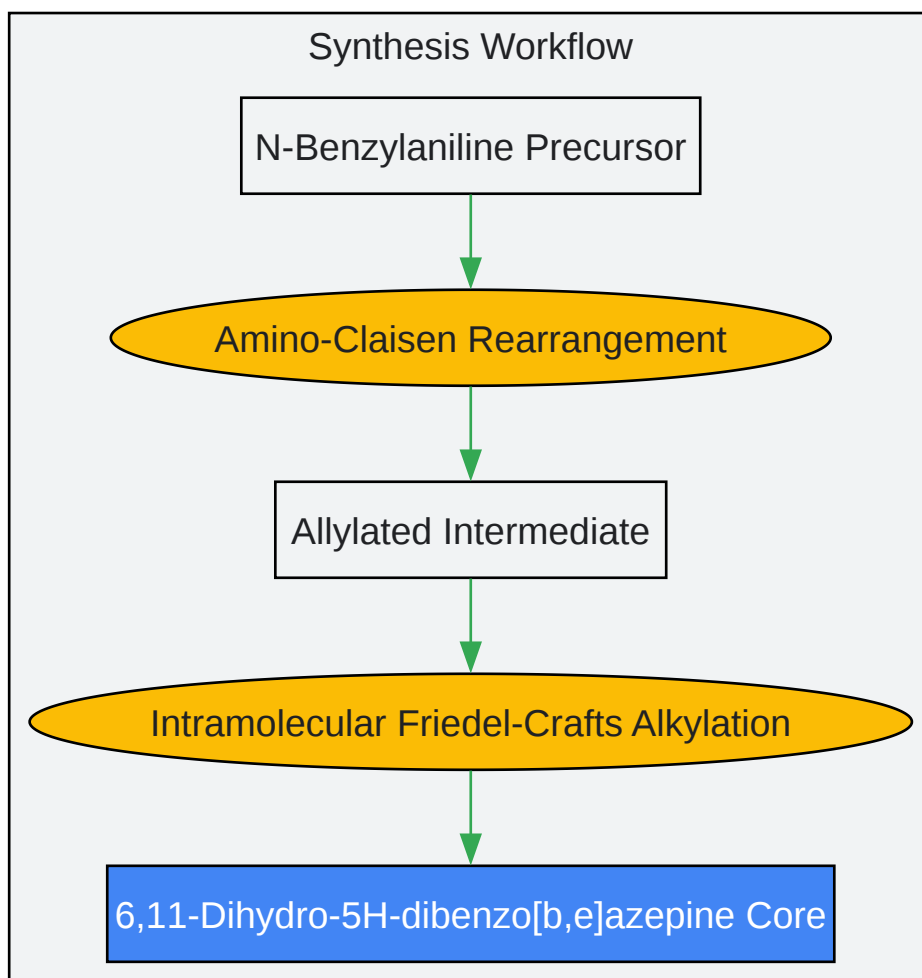
such as 10,11-Dihydro-5H-dibenzo[b,f]azepine (CAS 494-19-9), should not be used for this compound.

## Chemical and Spectroscopic Properties

### Chemical Reactivity and Synthesis

The **6,11-Dihydro-5H-dibenzo[b,e]azepine** scaffold is often synthesized and modified to create derivatives with specific pharmacological activities. Research has shown that derivatives can be prepared using methodologies such as the amino-Claisen rearrangement followed by intramolecular Friedel-Crafts alkylation[5][6]. The secondary amine in the azepine ring is a key site for functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. Derivatives of this compound are explored for potential applications, including as anti-cancer agents[7].

A generalized workflow for the synthesis of derivatives from a starting material like N-benzylaniline is outlined below.



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Caption: Generalized synthesis of the dibenzo[b,e]azepine core.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **6,11-Dihydro-5H-dibenzo[b,e]azepine** and its derivatives.

- Infrared (IR) Spectroscopy: The National Institute of Standards and Technology (NIST) has compiled IR spectrum data for this compound. The spectrum would be expected to show characteristic absorption bands corresponding to N-H stretching of the secondary amine and C-H stretching from the aromatic and aliphatic portions of the molecule[1].

- **Mass Spectrometry (MS):** Electron ionization mass spectrometry data is available, which is used to determine the molecular weight and fragmentation pattern, confirming the compound's structure[1][4]. The molecular ion peak would be expected at an  $m/z$  corresponding to its molecular weight (approx. 195.26).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** While full spectra for the parent compound are not detailed in the cited literature, studies on its derivatives utilize  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR to confirm their structures. The spectra would show characteristic signals for aromatic protons, as well as protons on the dihydro-azepine ring[5].

## Experimental Protocols

The characterization of **6,11-Dihydro-5H-dibenzo[b,e]azepine** relies on standard analytical techniques.

### Infrared Spectroscopy Protocol

- **Objective:** To identify the functional groups present in the molecule.
- **Methodology:** As per NIST data, condensed phase spectra are typically obtained[1]. A sample of the compound is prepared (e.g., as a KBr pellet or a thin film) and placed in the path of an IR beam in a dispersive or FTIR spectrometer. The instrument measures the absorption of infrared radiation at various wavelengths, resulting in a spectrum that reveals the characteristic vibrational frequencies of the molecule's functional groups.

### Mass Spectrometry Protocol

- **Objective:** To confirm the molecular weight and obtain structural information from fragmentation patterns.
- **Methodology (Electron Ionization - EI):**
  - A small sample is introduced into the mass spectrometer, where it is vaporized.
  - The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum[8].

## Conclusion

**6,11-Dihydro-5H-dibenzo[b,e]azepine** is a foundational molecule in synthetic chemistry with significant potential for drug discovery. This guide has summarized its core physical, chemical, and spectroscopic properties based on available technical data. Further experimental investigation into properties like solubility and melting point would provide a more complete profile for this important chemical entity.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)